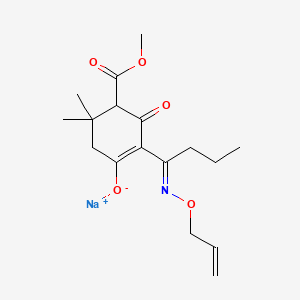

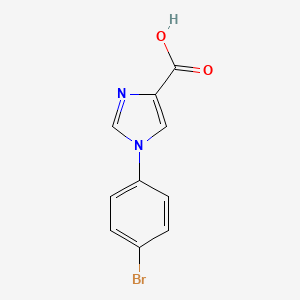

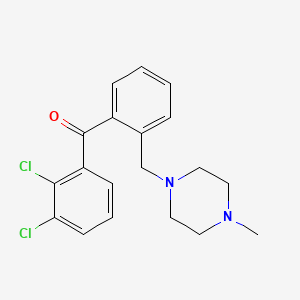

2,3-Dichloro-2'-(4-methylpiperazinomethyl) benzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzophenone derivatives typically involves the functionalization of the benzophenone core. While the papers do not specifically mention the synthesis of 2,3-Dichloro-2'-(4-methylpiperazinomethyl) benzophenone, they do describe reactions involving benzophenone. For instance, the benzophenone-sensitized reaction of 2-quinolinecarbonitrile derivatives leads to the formation of various products through energy-transfer mechanisms or via the ketyl radical of benzophenone . This suggests that similar sensitization methods could potentially be applied to synthesize the compound of interest by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

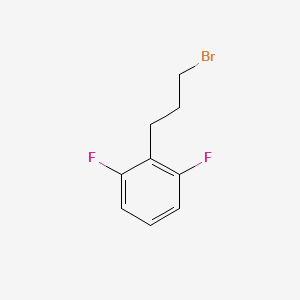

The molecular structure of benzophenone derivatives is characterized by the presence of two aromatic rings connected by a carbonyl group. The presence of substituents like chloro groups and a methylpiperazinomethyl group would influence the electronic and steric properties of the molecule. The electronic effects of these substituents could affect the reactivity of the carbonyl group and the overall stability of the molecule. The steric hindrance introduced by the bulky methylpiperazinomethyl group could also impact the molecule's reactivity and its interaction with other chemical species.

Chemical Reactions Analysis

Benzophenone and its derivatives are known to participate in various chemical reactions, including photochemical transformations. The photolysis of dichlorophen, a related compound, leads to different products depending on the reaction conditions, such as the presence of oxygen and the pH of the solution . This indicates that the compound of interest might also undergo phototransformation, leading to the formation of different products under varying conditions. Additionally, the reactivity of benzophenone derivatives towards nucleophiles is demonstrated by the synthesis of benzo[b]thiophene derivatives and their subsequent reactions with sulfur- and oxygen-containing nucleophiles . This suggests that 2,3-Dichloro-2'-(4-methylpiperazinomethyl) benzophenone could also exhibit reactivity towards various nucleophiles.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2,3-Dichloro-2'-(4-methylpiperazinomethyl) benzophenone are not explicitly provided in the papers, we can infer that the presence of chloro substituents would likely increase the compound's density and boiling point compared to unsubstituted benzophenone. The solubility of the compound in organic solvents might be high due to the presence of the aromatic rings and the carbonyl group. The compound's reactivity, as discussed earlier, would be influenced by the electronic and steric effects of the substituents, which could affect its behavior in chemical reactions.

Scientific Research Applications

Environmental Occurrence and Degradation

- Benzophenones, including derivatives like 2,3-Dichloro-2'-(4-methylpiperazinomethyl) benzophenone, are widely used as UV filters in cosmetics and have been found in various environmental matrices. Studies have shown that these compounds can be detected in sediment and sewage sludge, indicating their widespread environmental dissemination (Zhang et al., 2011). Additionally, the transformation pathways and acute toxicity variation of benzophenone derivatives during chlorination disinfection processes have been investigated, highlighting the formation of toxic by-products (Liu et al., 2016).

Human Exposure and Health Implications

- The metabolism of benzophenone-3 (a related compound) by rat and human liver microsomes has been studied to understand its potential endocrine-disrupting activity. This research suggests that hydroxylated benzophenones can exhibit estrogenic and anti-androgenic activities, which might have implications for human health (Watanabe et al., 2015).

Synthesis and Applications

- High molecular weight poly(2,5-benzophenone) derivatives have been synthesized for applications as proton exchange membranes, showcasing the versatility of benzophenone derivatives in material science (Ghassemi & McGrath, 2004). Furthermore, novel synthetic benzophenone analogues have been investigated for their anti-tumor and proapoptotic effects in Ehrlich ascites tumor cells, indicating potential therapeutic applications (Prabhakar et al., 2006).

Toxicity and Environmental Impact

- The stability and toxicity of chlorinated benzophenone-type UV filters in water have been studied, with findings indicating potential ecological risks after chlorination disinfection due to the formation of chlorinated products (Zhuang et al., 2013). This research underscores the importance of evaluating the environmental impact of benzophenone derivatives and their transformation products.

properties

IUPAC Name |

(2,3-dichlorophenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20Cl2N2O/c1-22-9-11-23(12-10-22)13-14-5-2-3-6-15(14)19(24)16-7-4-8-17(20)18(16)21/h2-8H,9-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLRLCZZWZIJJAG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=C(C(=CC=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40643894 |

Source

|

| Record name | (2,3-Dichlorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dichloro-2'-(4-methylpiperazinomethyl) benzophenone | |

CAS RN |

898762-30-6 |

Source

|

| Record name | (2,3-Dichlorophenyl)[2-[(4-methyl-1-piperazinyl)methyl]phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898762-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,3-Dichlorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.